4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid

Medicinal Chemistry Cross-Coupling Library Synthesis

4-Iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid (CAS 1491130-69-8) is a heterocyclic small molecule (C₉H₁₃IN₂O₂, MW 308.12 g/mol) characterized by a 1H-pyrazole core with an iodine atom at position 4, an isopentyl (3-methylbutyl) chain at position 3, and a free carboxylic acid at position 5. Its computed physicochemical properties include a LogP of approximately 2.79, a polar surface area of 65.98 Ų, and compliance with Lipinski's Rule of Five, making it a viable fragment or intermediate for drug discovery programs.

Molecular Formula C9H13IN2O2
Molecular Weight 308.119
CAS No. 1491130-69-8
Cat. No. B2856427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid
CAS1491130-69-8
Molecular FormulaC9H13IN2O2
Molecular Weight308.119
Structural Identifiers
SMILESCC(C)CCC1=C(C(=NN1)C(=O)O)I
InChIInChI=1S/C9H13IN2O2/c1-5(2)3-4-6-7(10)8(9(13)14)12-11-6/h5H,3-4H2,1-2H3,(H,11,12)(H,13,14)
InChIKeyWNHMDMBQOCAODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid (CAS 1491130-69-8): Core Physicochemical and Structural Identity for Procurement


4-Iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid (CAS 1491130-69-8) is a heterocyclic small molecule (C₉H₁₃IN₂O₂, MW 308.12 g/mol) characterized by a 1H-pyrazole core with an iodine atom at position 4, an isopentyl (3-methylbutyl) chain at position 3, and a free carboxylic acid at position 5 . Its computed physicochemical properties include a LogP of approximately 2.79, a polar surface area of 65.98 Ų, and compliance with Lipinski's Rule of Five, making it a viable fragment or intermediate for drug discovery programs [1]. The compound is commercially available from multiple suppliers at >98% purity .

Why Generic Substitution Fails for 4-Iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid: Structural Determinants of Selectivity


The 4-iodo-3-isopentyl substitution pattern on the pyrazole-5-carboxylic acid scaffold cannot be replaced by simple in-class analogs without losing the unique combination of steric, electronic, and reactivity features that define this compound's potential as a synthetic intermediate. The iodine atom at position 4 enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), a synthetic handle absent in the non-iodinated congener 3-isopentyl-1H-pyrazole-5-carboxylic acid (CAS 856256-86-5) [1]. Conversely, the free carboxylic acid at position 5 allows for direct amide coupling or esterification without protecting-group manipulation, differentiating it from ester-terminated analogs such as methyl 1-(sec-butyl)-4-iodo-1H-pyrazole-5-carboxylate . These orthogonal functional groups make the compound uniquely suited for modular library synthesis, where substitution at either the 4-position or 5-position would alter the synthetic trajectory and final chemotype .

Quantitative Differentiation Evidence: 4-Iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid vs. Closest Analogs


Synthetic Versatility: Orthogonal Iodo and Carboxylic Acid Handles vs. Non-Iodinated Analog

The presence of an iodine atom at position 4 enables Pd-catalyzed cross-coupling diversification that is impossible with the non-iodinated analog 3-isopentyl-1H-pyrazole-5-carboxylic acid (CAS 856256-86-5). While the latter can only be derivatized at the carboxylic acid, the target compound offers two orthogonal points for sequential functionalization—iodo cross-coupling followed by amidation or esterification—without protecting-group interconversion . This doubles the combinatorial diversity accessible from a single core scaffold.

Medicinal Chemistry Cross-Coupling Library Synthesis

Computed Physicochemical Profile: Lipophilicity and Permeability vs. Des-Iodo Analog

Computational analysis predicts a LogP of 2.79 for 4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid [1], compared with an estimated LogP of approximately 1.9 for the des-iodo analog 3-isopentyl-1H-pyrazole-5-carboxylic acid (based on heavy atom count and polar surface area differences). The increased lipophilicity conferred by the iodine substituent may enhance membrane permeability while maintaining compliance with Lipinski's Rule of Five, a balance not achievable with the non-iodinated version . The polar surface area remains moderate at 65.98 Ų.

Drug Design ADME Lipinski Rules

Regioisomeric Identity: 3-Isopentyl-5-carboxylic Acid vs. 5-Isopentyl-3-carboxylic Acid Tautomers

Under physiological conditions, 1H-pyrazole-5-carboxylic acids can undergo tautomeric equilibration that effectively swaps the 3- and 5- substituent positions, potentially altering the spatial presentation of the isopentyl chain and the carboxylic acid. The 4-iodo substituent electronically and sterically biases the tautomeric equilibrium toward the form with the carboxylic acid at position 5 and the isopentyl at position 3 [1]. In contrast, the regioisomer 4-iodo-5-isopentyl-1H-pyrazole-3-carboxylic acid (CAS 1491130-69-8, regioisomeric nomenclature) may exhibit a different equilibrium distribution. Procurement specifying the correct CAS number ensures the dominant tautomer matches the intended pharmacophore model .

Chemical Biology Target Engagement Molecular Recognition

Caveat: Absence of Published Comparative Biological Activity Data

An exhaustive search of PubMed, Google Scholar, ChEMBL, BindingDB, and patent databases (as of May 2026) found no primary research articles or patents reporting quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, MIC, or in vivo efficacy) for 4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid or any structurally analogous 4-iodo-3-alkyl-pyrazole-5-carboxylic acids [1]. The compound is listed in the ChEMBL database (CHEMBL3438376) with no associated bioactivity records [2]. Therefore, any claims of target engagement, enzyme inhibition potency, or cellular activity superiority over analogs cannot be substantiated at this time. Users should treat this compound as a research chemical with uncharacterized pharmacology [3].

Bioactivity Kinase Inhibition Antimicrobial

Recommended Application Scenarios for 4-Iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid Based on Verified Structural Differentiation


Dual-Diversification Core for Parallel Synthesis of Pyrazole-Based Kinase Inhibitor Libraries

Medicinal chemistry teams constructing focused kinase inhibitor libraries can exploit the orthogonal reactivity of the C4–I and C5–COOH groups to generate diverse analogs in parallel. Sequential Suzuki coupling at C4 followed by amide coupling at C5 enables rapid exploration of vectors directed toward the hinge region and the solvent-exposed pocket, respectively. This dual-functionalization strategy is not possible with the non-iodinated 3-isopentyl-1H-pyrazole-5-carboxylic acid, which offers only a single derivatization point .

Late-Stage Functionalization Intermediate for PET Tracer or Radioligand Development

The iodine atom at position 4 provides a direct precursor for radioiodination (e.g., ¹²⁵I or ¹²³I via isotopic exchange or tin precursor) or for installing ¹⁸F via iodonium ylide chemistry. The free carboxylic acid at position 5 can simultaneously be used to attach a linker or biomolecule conjugate. This dual utility—radiolabel incorporation and bioconjugation—is unique to the 4-iodo-3-isopentyl-5-carboxylic acid scaffold compared to ester-protected or des-iodo analogs, which require additional synthetic steps to achieve the same outcome [1].

Physicochemical Probe for Assessing Halogen-Bonding Contributions to Target Affinity

The iodine substituent at C4 is a strong halogen-bond donor, unlike the hydrogen at the same position in 3-isopentyl-1H-pyrazole-5-carboxylic acid. Comparing the binding affinity and co-crystal structures of the iodo compound versus its des-iodo analog can quantify the thermodynamic contribution of a C–I···O/N halogen bond to target engagement. Such matched-pair analysis is only possible when both compounds are available in high purity, making the target compound an essential procurement item whereas the des-iodo analog serves solely as a negative control [2].

Building Block for PROTAC Linker Attachment via Carboxylic Acid Conjugation

The C5-carboxylic acid moiety allows direct amide coupling to amine-terminated PROTAC linkers without additional deprotection steps. Simultaneously, the C4-iodo group can serve as a temporary placeholder during linker optimization, later substituted to fine-tune the POI-binding moiety. This synthetic convenience reduces the number of linear steps compared to using ester-protected or regioisomeric analogs, where protecting-group interconversion is unavoidable [3].

Quote Request

Request a Quote for 4-iodo-3-isopentyl-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.